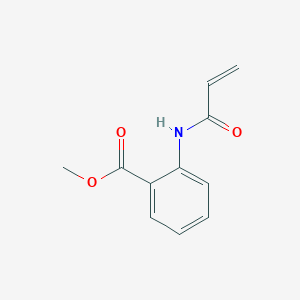

Methyl 2-(prop-2-enamido)benzoate

Description

Methyl 2-(prop-2-enamido)benzoate (CAS: 104774-81-4) is a benzoate ester derivative featuring an acrylamido substituent at the ortho position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . Key physical properties include a predicted density of 1.193 g/cm³, boiling point of 383.3°C, and a pKa of 13.03, indicative of weak acidity . The compound is synthesized via the reaction of acryloyl chloride with methyl anthranilate (methyl 2-aminobenzoate), forming the acrylamido linkage through acylation .

Properties

IUPAC Name |

methyl 2-(prop-2-enoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h3-7H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPOXRRFZCQGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252713 | |

| Record name | Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-81-4 | |

| Record name | Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(prop-2-enamido)benzoate typically involves the reaction of methyl anthranilate with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(prop-2-enamido)benzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles such as halogens and nitro groups.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Halogenated or nitrated derivatives.

Oxidation Products: Carboxylic acids or other oxidized forms.

Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Methyl 2-(prop-2-enamido)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(prop-2-enamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Acrylamido vs. Sulfonylurea/Sulfonamido Groups : The acrylamido group in the target compound offers reactivity for polymerization, whereas sulfonylurea (e.g., primisulfuron-methyl) and sulfonamido groups (e.g., propyl 2-(4-methylbenzenesulfonamido)benzoate) are critical for herbicide activity or hydrogen-bonding interactions in biological systems .

- Ester Variations : Simpler alkyl benzoates (e.g., methyl benzoate) lack functional complexity but excel in cosmetic applications due to low toxicity and volatility .

Physical Properties and Reactivity

- Boiling Points : this compound has a significantly higher boiling point (383.3°C ) compared to methyl benzoate (199°C ), attributed to stronger intermolecular forces (e.g., hydrogen bonding from the acrylamido group) .

- Density and Solubility : The acrylamido derivative’s density (1.193 g/cm³ ) is higher than methyl benzoate (1.09 g/cm³ ), reflecting increased molecular packing due to polar functional groups .

Biological Activity

Methyl 2-(prop-2-enamido)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a benzoate ester and an acrylamide group. This structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in various applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

2. Anticancer Properties

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction | |

| A549 (Lung) | 20 | Cell cycle arrest | |

| HeLa (Cervical) | 10 | Caspase activation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound binds to proteins and enzymes, altering their activity, which can lead to various biological effects including:

- Disruption of Cellular Functions: By interfering with protein synthesis and enzyme activity.

- Induction of Apoptosis: Through the activation of caspases and other pro-apoptotic factors.

Case Studies

Case Study 1: Antimicrobial Efficacy Against Staphylococcus aureus

A study conducted by researchers demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a MIC value of 32 µg/mL, suggesting it could serve as a potential therapeutic agent for treating MRSA infections. The study highlighted the need for further investigation into the compound's mechanism and potential formulations for clinical use.

Case Study 2: Anticancer Activity in Breast Cancer Cells

In another significant study, this compound was tested on MCF-7 breast cancer cells. Results indicated an IC50 value of 15 µM, with observed apoptosis rates exceeding 70% at this concentration. The research provided insights into how the compound activates intrinsic apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.